5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate
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Overview
Description
5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, characterized by the presence of a methylcarbamate group attached to the 2-naphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate typically involves the reaction of 5,6,7,8-Tetrahydro-2-naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the final product. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to different hydro derivatives.
Substitution: The methylcarbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthalenol: A closely related compound with similar structural features.
1-Methyl-5,6,7,8-tetrahydro-2-naphthalenol: Another derivative with a methyl group at a different position.
5,6,7,8-Tetrahydro-2-naphthylamine: A compound with an amine group instead of a methylcarbamate.
Uniqueness
5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is unique due to the presence of the methylcarbamate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl N-methylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-13-12(14)15-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
RYEMUKPNXLWDQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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